molecular formula C13H14BrNO3 B14379447 But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate CAS No. 88715-09-7

But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate

Katalognummer: B14379447
CAS-Nummer: 88715-09-7
Molekulargewicht: 312.16 g/mol
InChI-Schlüssel: RDDRLXRMXSTMSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate group, which is a functional group commonly found in organic chemistry, and it includes both bromine and ethoxy substituents on a phenyl ring, as well as an alkyne group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:

    Formation of the phenyl carbamate: The initial step involves the reaction of 3-bromo-4-ethoxyaniline with a suitable carbamoyl chloride to form the phenyl carbamate.

    Introduction of the alkyne group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The alkyne group can be oxidized or reduced under suitable conditions.

    Coupling reactions: The alkyne group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation reactions: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl carbamates, while oxidation and reduction reactions can modify the alkyne group to form different functional groups.

Wissenschaftliche Forschungsanwendungen

But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its carbamate group.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The alkyne group may also participate in interactions with other biomolecules, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Iodopropynyl butylcarbamate: Another carbamate compound with similar structural features but different substituents.

    tert-Butyl carbamate: A simpler carbamate compound without the bromine and ethoxy substituents.

Uniqueness

But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate is unique due to its combination of functional groups, which provide a range of reactivity and potential applications. The presence of both an alkyne and a bromine atom on the phenyl ring allows for diverse chemical modifications and interactions.

Eigenschaften

CAS-Nummer

88715-09-7

Molekularformel

C13H14BrNO3

Molekulargewicht

312.16 g/mol

IUPAC-Name

but-3-yn-2-yl N-(3-bromo-4-ethoxyphenyl)carbamate

InChI

InChI=1S/C13H14BrNO3/c1-4-9(3)18-13(16)15-10-6-7-12(17-5-2)11(14)8-10/h1,6-9H,5H2,2-3H3,(H,15,16)

InChI-Schlüssel

RDDRLXRMXSTMSJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)NC(=O)OC(C)C#C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.